molecular formula C16H18N2O B1242867 2-Amino-N-(1,2-diphenylethyl)acetamide CAS No. 135252-02-7

2-Amino-N-(1,2-diphenylethyl)acetamide

Cat. No.: B1242867
CAS No.: 135252-02-7
M. Wt: 254.33 g/mol
InChI Key: QYWSALXVGYMOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(1,2-diphenylethyl)acetamide hydrochloride (FPL 13950) is a neuroprotective and anticonvulsant compound characterized by a diphenylethyl-substituted acetamide core. It exhibits efficacy in rodent models of hypoxia, global ischemia, and seizure suppression, with a favorable safety profile and minimal acute side effects . Structurally, it shares similarities with remacemide hydrochloride, a clinical-stage NMDA receptor antagonist, but differs in the substitution pattern on the ethyl group . FPL 13950 acts as a weak uncompetitive antagonist of NMDA receptors, contributing to its neuroprotective effects in preserving hippocampal neurons post-ischemia .

Properties

CAS No.

135252-02-7

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

2-amino-N-(1,2-diphenylethyl)acetamide

InChI

InChI=1S/C16H18N2O/c17-12-16(19)18-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)

InChI Key

QYWSALXVGYMOHW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)CN

Synonyms

2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride
AR-R 13950AA
FPL 13950
FPL-13950

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of FPL 13950 and Remacemide

Property FPL 13950 Remacemide Hydrochloride
Core Structure 2-Amino-N-(1,2-diphenylethyl)acetamide 2-Amino-N-(1-methyl-1,2-diphenylethyl)acetamide
NMDA Receptor Affinity Weak uncompetitive antagonist Moderate uncompetitive antagonist
Neuroprotection (CA1 Neurons) Effective in rodents and dogs Clinically validated in humans
Clinical Status Preclinical backup candidate Phase III trials for epilepsy/stroke

Functional Analogs: NMDA Receptor Antagonists

FPL 13950’s weak NMDA antagonism contrasts with stronger antagonists like ketamine and memantine. While ketamine exhibits rapid antidepressant effects and high receptor affinity, FPL 13950’s lower potency reduces side-effect risks, making it suitable for prolonged neuroprotective use . Memantine, approved for Alzheimer’s disease, shares uncompetitive antagonism but targets different receptor subunits.

Table 2: NMDA Receptor Antagonists Comparison

Compound Mechanism Clinical Use Potency vs. FPL 13950
FPL 13950 Weak uncompetitive antagonist Preclinical neuroprotection Baseline
Remacemide Moderate uncompetitive antagonist Epilepsy/stroke trials 3–5x higher
Ketamine High-affinity channel blocker Anesthesia, depression >10x higher
Memantine Low-moderate uncompetitive antagonist Alzheimer’s disease 2–3x higher

Antimicrobial Acetamides

2-Amino-N-(arylsulfinyl)-acetamide compounds (e.g., from WO 2012/047543) inhibit bacterial aminoacyl-tRNA synthetases, targeting infections . Unlike FPL 13950, these derivatives incorporate sulfinyl groups, enabling selective enzyme inhibition.

Agricultural Acetamides

Herbicides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor use chloro and alkyl substitutions for weed control . Their mechanisms involve disrupting plant lipid synthesis, unrelated to neurological targets.

Research Findings and Implications

  • Structural-Activity Relationship (SAR): The diphenylethyl group in FPL 13950 and remacemide is critical for NMDA receptor interaction. Methyl substitution in remacemide enhances potency by optimizing steric and electronic interactions .
  • Therapeutic Potential: FPL 13950’s neuroprotection in CA1 neurons post-ischemia (70–80% neuron survival in rats; 60% in dogs) supports its utility in stroke models .
  • Safety Profile: Unlike ketamine, FPL 13950 lacks psychotomimetic effects, favoring its use in chronic neurological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.